Home > Products > Screening Compounds P102426 > N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide
N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide -

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide

Catalog Number: EVT-4833894
CAS Number:
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Given the structural similarity to compounds like GSK163090 [], a potent, selective, and orally active 5-HT1A/B/D receptor antagonist, N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide is likely to exhibit a similar mechanism of action.

Applications
  • Anxiety disorders: 5-HT1A receptor antagonists have demonstrated anxiolytic-like effects in preclinical models [].
  • Depression: 5-HT1B/D receptor antagonists have been implicated in the mechanism of action of some antidepressants [].
  • Cognitive impairment: Modulation of 5-HT1A receptors has been linked to improvements in learning and memory [].

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

    Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist. It was developed as a potential fast-onset antidepressant/anxiolytic. []

    Relevance: This compound shares a core structure with N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide, featuring a 2-methylquinoline moiety linked to a piperazine ring. The primary difference lies in the substituent attached to the piperazine nitrogen. In GSK163090, this substituent is a complex ethylphenyl-2-imidazolidinone group, whereas in N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide, it is a simpler phenylacetamide group. This suggests that both compounds might exhibit similar binding affinities towards targets interacting with the 2-methylquinoline-piperazine scaffold. []

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is another potent 5-HT(1A/B/D) receptor antagonist developed as a potential faster-acting antidepressant/anxiolytic with a reduced side effect burden. It exhibits high selectivity over human ether-a-go-go-related gene (hERG) potassium channels and displays favorable pharmacokinetics. []

    Relevance: Similar to GSK163090, this compound shares the 2-methylquinoline-piperazine core structure with N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide. The main difference lies in the ethylbenzoxazine carboxamide substituent attached to the piperazine nitrogen in GSK588045, contrasting with the phenylacetamide group in N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide. This structural similarity suggests a potential overlap in their binding profiles, particularly towards targets recognizing the 2-methylquinoline-piperazine pharmacophore. []

4-[6-[6-Methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b)

    Compound Description: This 8-quinolinamine derivative demonstrates high effectiveness against Leishmania donovani infections in hamsters. []

    Relevance: While structurally distinct from N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide in the core scaffold, this compound shares the presence of a methylquinoline unit linked to a piperazine ring. The variations in the linker and the substituent on the piperazine nitrogen suggest that modifications to these regions can significantly impact biological activity and might offer opportunities for tailoring the pharmacological profile of compounds targeting Leishmania donovani. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA effectively inhibits osteoclast differentiation and protects against ovariectomy-induced osteoporosis by blocking receptor activator of nuclear factor-kappa B ligand (RANKL) signaling and bone resorption. []

    Relevance: NAPMA and N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide belong to the same chemical class of substituted phenylacetamides. They both feature a piperazine ring directly attached to the phenyl ring of the phenylacetamide moiety. This structural commonality suggests that both compounds may exhibit similar pharmacological properties due to interactions with targets recognizing this specific chemical motif. []

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz effectively inhibits osteoclastogenesis and prevents ovariectomy-induced bone loss in vivo. It suppresses F-actin belt formation and bone resorption activity by altering the mRNA expression of several osteoclast-specific marker genes. []

    Relevance: Similar to NAPMA, PPOAC-Bz shares the substituted phenylacetamide core structure with N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide. The presence of a piperazine ring directly linked to the phenyl ring in both compounds suggests a potential for similar pharmacological activities, particularly targeting pathways involved in osteoclast differentiation and bone resorption. []

Properties

Product Name

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide

IUPAC Name

N-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H24N4O2/c1-16-15-22(25-20-9-5-3-7-18(16)20)26-11-13-27(14-12-26)23(29)19-8-4-6-10-21(19)24-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,24,28)

InChI Key

XGUQRCMVNSIDDB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4NC(=O)C

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.